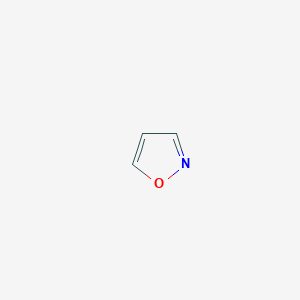
3-Methoxybenzamid
Übersicht
Beschreibung
3-Methoxybenzamid: ist eine organische Verbindung mit der Summenformel C8H9NO2 . . Diese Verbindung gehört zur Klasse der Benzamide, die organische Verbindungen sind, die einen Carboxamidosubstituenten enthalten, der an einen Benzolring gebunden ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Eine gängige Methode zur Synthese von this compound umfasst die Reaktion von 3-Methoxybenzoesäure mit Ammoniak oder Amin-Derivaten . Die Reaktion erfordert typischerweise einen Katalysator und wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig unter Verwendung von N-Bromsuccinimid (NBS) und 1,8-Diazabicyclo[5.4.0]undec-7-en (DBU) als Reagenzien . Die Reaktion wird in Methanol unter Rückflussbedingungen durchgeführt, gefolgt von der Reinigung durch Säulenchromatographie und Umkristallisation .
Wissenschaftliche Forschungsanwendungen
3-Methoxybenzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Industrie: Es wird bei der Produktion von Arzneimitteln, Agrochemikalien und anderen Feinchemikalien verwendet.
Wirkmechanismus
Der primäre Wirkmechanismus von this compound beinhaltet die Hemmung der Poly(ADP-Ribose)-Polymerase (PARP), ein Enzym, das an der DNA-Reparatur beteiligt ist . Durch die Hemmung von PARP stört this compound die Reparatur von DNA-Schäden, was zum Zelltod in schnell teilenden Zellen, wie z. B. Krebszellen, führt . Dadurch wird es zu einem potenziellen Kandidaten für die Krebstherapie .
Wirkmechanismus
Target of Action
3-Methoxybenzamide primarily targets Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key enzyme involved in DNA repair and genomic stability .
Mode of Action
3-Methoxybenzamide acts as an inhibitor of PARP1 . By inhibiting PARP1, it disrupts the normal function of this enzyme, which can lead to changes in DNA repair mechanisms .
Biochemical Pathways
The inhibition of PARP1 by 3-Methoxybenzamide affects the base excision repair (BER) pathway . This pathway is crucial for repairing damaged DNA and maintaining genomic stability . Disruption of this pathway can lead to genomic instability and altered cellular functions .
Result of Action
The inhibition of PARP1 by 3-Methoxybenzamide can lead to cell division inhibition in certain organisms, such as Bacillus subtilis . This can result in filamentation and eventually lysis of cells . In plants, it has been shown to enhance growth, microtuberization, and transformation efficiency .
Biochemische Analyse
Biochemical Properties
3-Methoxybenzamide interacts with ADP-ribosyltransferase, a class of enzymes that transfer the ADP-ribose moiety of NAD+ to target proteins . This interaction inhibits the function of ADP-ribosyltransferase, leading to the disruption of certain cellular processes .
Cellular Effects
In the context of cellular effects, 3-Methoxybenzamide has been observed to inhibit cell division in Bacillus subtilis, leading to filamentation and eventually lysis of cells . This suggests that 3-Methoxybenzamide can influence cell function by disrupting normal cell division processes .
Molecular Mechanism
The molecular mechanism of 3-Methoxybenzamide involves its interaction with ADP-ribosyltransferase. By inhibiting this enzyme, 3-Methoxybenzamide disrupts the ADP-ribosylation of target proteins, a post-translational modification that regulates protein function . This disruption can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that 3-Methoxybenzamide can inhibit cell division in Bacillus subtilis, leading to filamentation and eventually lysis of cells . This suggests that the effects of 3-Methoxybenzamide may be time-dependent, with prolonged exposure leading to increased cellular disruption .
Metabolic Pathways
Given its role as an inhibitor of ADP-ribosyltransferase, it is likely involved in the metabolism of NAD+, a coenzyme involved in redox reactions .
Subcellular Localization
Given its role as an inhibitor of ADP-ribosyltransferase, it is likely that it localizes to areas of the cell where this enzyme is active .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing m-Methoxybenzamide involves the reaction of m-methoxybenzoic acid with ammonia or amine derivatives . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of m-Methoxybenzamide often involves the use of N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as reagents . The reaction is carried out in methanol under reflux conditions, followed by purification through column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Methoxybenzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Es kann reduziert werden, um Amine oder Alkohole zu bilden.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Methoxygruppe durch andere Substituenten ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind und .
Reduktion: Reduktionsmittel wie oder werden verwendet.
Substitution: Reagenzien wie Halogene oder Alkylhalogenide werden unter sauren oder basischen Bedingungen verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von .
Reduktion: Bildung von oder .
Substitution: Bildung verschiedener substituierter Benzamide in Abhängigkeit vom verwendeten Substituenten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 4-Methoxybenzamid
- 2-Methoxybenzamid
- 3-Hydroxybenzamid
- 3-Aminobenzamid
Vergleich: 3-Methoxybenzamid ist einzigartig aufgrund seines spezifischen Substitutionsschemas am Benzolring, das seine chemische Reaktivität und biologische Aktivität beeinflusst . Im Vergleich zu seinen Isomeren (4-Methoxybenzamid und 2-Methoxybenzamid) hat this compound unterschiedliche Eigenschaften, die es für bestimmte Anwendungen, wie z. B. die PARP-Hemmung, besser geeignet machen .
Eigenschaften
IUPAC Name |
3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPLPDIMEREJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206848 | |
| Record name | 3-Methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5813-86-5 | |
| Record name | 3-Methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxybenzamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | m-Anisamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Anisamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8502TLK98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 3-Methoxybenzamide (3-MBA)?
A1: 3-Methoxybenzamide is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). [, , , , , , , , ] It exerts its effects by binding to the catalytic site of PARP, preventing the transfer of ADP-ribose units from NAD+ to acceptor proteins. []
Q2: Does 3-MBA affect other cellular processes besides PARP inhibition?
A2: While primarily known for PARP inhibition, 3-MBA can affect other cellular processes, particularly at higher concentrations. These include:
- Nucleotide Metabolism: 3-MBA can deplete ribonucleotide pools, particularly UTP, and inhibit the incorporation of precursors like formate and glycine into nucleotides. []
- DNA Synthesis: It inhibits thymidine incorporation into DNA. []
- Cell Cycle Progression: 3-MBA can delay or arrest cell cycle progression, particularly in cells undergoing DNA repair. []
- Differentiation: It can inhibit differentiation processes in certain cell types, such as macrophage differentiation in human granulocyte-macrophage progenitors. []
Q3: How does 3-MBA's interaction with PARP relate to its antibacterial activity?
A3: 3-MBA and its derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. [, , ] Although structurally similar to tubulin, FtsZ is a prokaryotic protein essential for bacterial cell division. 3-MBA derivatives bind to FtsZ, affecting its polymerization dynamics and ultimately disrupting bacterial cytokinesis. [, ]
Q4: Is the effect of 3-MBA on FtsZ similar to its effect on PARP?
A4: While both involve binding and altering protein function, the mechanisms differ. 3-MBA inhibits PARP's enzymatic activity by preventing ADP-ribosylation. [] In contrast, it disrupts FtsZ function by altering its polymerization dynamics, potentially stabilizing FtsZ polymers and hindering the formation of the cytokinetic ring. [, ]
Q5: What is the molecular formula and weight of 3-Methoxybenzamide?
A5: The molecular formula of 3-Methoxybenzamide is C8H9NO2, and its molecular weight is 151.16 g/mol.
Q6: How do structural modifications of 3-MBA affect its activity?
A6: Modifications to the 3-MBA scaffold have been explored to enhance its properties:
- Fluorination: Adding fluorine atoms to the benzamide ring, particularly at the 2 and 6 positions, significantly increases FtsZ inhibitory activity and improves in vitro potency against Staphylococcus aureus. [, , ] This increased activity is attributed to enhanced hydrophobic interactions with the FtsZ protein. []
- Side Chain Length: Studies on derivatives targeting the dopamine D(3) receptor revealed that elongating the alkyl chain linking the benzamide to the piperazine ring improved D(3) affinity but decreased D(4) affinity. []
- Substitution on the Amide Nitrogen: Modifications to the amide bond generally decreased D(4) receptor affinity. []
Q7: How can the stability and bioavailability of 3-MBA be potentially improved?
A7: Strategies to enhance stability and bioavailability might include:
Q8: What in vitro and in vivo models have been used to study 3-MBA?
A8: Various models have been employed, including:
- Cell Culture:
- Mammalian cell lines (e.g., L1210 cells, C3H10T1/2 cells, mouse Ltk- cells) to study its effects on nucleotide metabolism, DNA synthesis, and cell cycle progression. [, , , ]
- Primary cell cultures (e.g., rat hepatocytes, human lymphocytes) to assess its impact on enzyme induction, DNA repair, and oxidative stress responses. [, , ]
- Animal Models:
Q9: Are there known resistance mechanisms to 3-MBA or its derivatives?
A9: Resistance to 3-MBA derivatives targeting FtsZ has been observed in bacteria. Specifically, a mutation in the FtsZ protein (G196A) in Staphylococcus aureus confers resistance to the 3-MBA derivative PC190723. []
Q10: What are some potential toxicities associated with 3-MBA?
A10:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)


![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)
![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)


![2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B147167.png)




